molecular formula C33H41N5O2 B560238 (1R,1'S,3'R/1R,1'R,3'S)-L-054,264 CAS No. 208706-12-1

(1R,1'S,3'R/1R,1'R,3'S)-L-054,264

Cat. No.: B560238
CAS No.: 208706-12-1
M. Wt: 539.724
InChI Key: DAMXHAMKVXERLM-DPHZAUTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,1’S,3’R/1R,1’R,3’S)-L-054,264 is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of atoms in the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,1’S,3’R/1R,1’R,3’S)-L-054,264 typically involves a series of stereoselective reactions to ensure the correct spatial arrangement of atoms. Common synthetic routes may include:

    Chiral Catalysis: Using chiral catalysts to induce the desired stereochemistry.

    Asymmetric Synthesis: Employing asymmetric synthesis techniques to achieve the specific stereoisomers.

Industrial Production Methods

Industrial production of (1R,1’S,3’R/1R,1’R,3’S)-L-054,264 would likely involve scaling up the laboratory synthesis methods while ensuring cost-effectiveness and efficiency. This may include:

    Batch Processing: Producing the compound in large batches.

    Continuous Flow Chemistry: Utilizing continuous flow reactors for more efficient production.

Chemical Reactions Analysis

Types of Reactions

(1R,1’S,3’R/1R,1’R,3’S)-L-054,264 can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products.

    Reduction: Reduction reactions can alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Catalysts: Various catalysts may be used to facilitate reactions, such as palladium on carbon for hydrogenation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Investigated for its biological activity and potential therapeutic effects.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,1’S,3’R/1R,1’R,3’S)-L-054,264 involves its interaction with specific molecular targets and pathways. This may include:

    Binding to Receptors: The compound may bind to specific receptors in the body, triggering a biological response.

    Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (1R,1’S,3’R/1R,1’R,3’S)-L-054,263: A closely related compound with slight differences in stereochemistry.

    (1R,1’S,3’R/1R,1’R,3’S)-L-054,265: Another similar compound with potential differences in reactivity and applications.

Uniqueness

(1R,1’S,3’R/1R,1’R,3’S)-L-054,264 is unique due to its specific stereochemistry, which can result in distinct physical and chemical properties compared to its analogs. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

N-[(2R)-1-[[(1R,3S)-3-(aminomethyl)cyclohexyl]methylamino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]spiro[indene-1,4'-piperidine]-1'-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H41N5O2/c34-20-23-6-5-7-24(18-23)21-36-31(39)30(19-26-22-35-29-11-4-2-9-27(26)29)37-32(40)38-16-14-33(15-17-38)13-12-25-8-1-3-10-28(25)33/h1-4,8-13,22-24,30,35H,5-7,14-21,34H2,(H,36,39)(H,37,40)/t23-,24+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMXHAMKVXERLM-FVBCXUTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)N4CCC5(CC4)C=CC6=CC=CC=C56)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H](C1)CNC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)N4CCC5(CC4)C=CC6=CC=CC=C56)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H41N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.